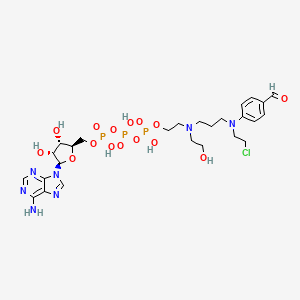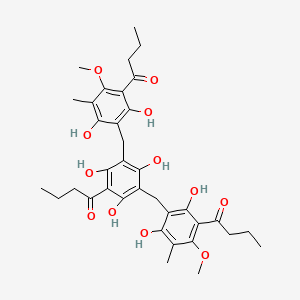
Agrimol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agrimol C is a bioactive compound found in Agrimonia pilosa Ledeb , a perennial herbaceous flowering plant belonging to the Rosaceae family. This plant species is commonly used in traditional Chinese herbal medicine and is widely distributed across most of China. Agrimol C is one of several valuable secondary metabolites present in Agrimonia pilosa .
Molecular Structure Analysis
Agrimol C has the following molecular formula: C~36~H~44~O~12~ . Its chemical structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms. The specific arrangement of functional groups and stereochemistry contributes to its biological activity .
Applications De Recherche Scientifique
Agrimol B and Cancer Cell Cycle Progression :
- Agrimol B, a compound from Agrimonia pilosa Ledeb, has been shown to impede the cell cycle progression of cancer cells, particularly by causing G0 phase arrest. This is significant in the context of cancer recurrence, as dormant cancer cells in the G0 phase can reactivate and cause recurrence. The study highlights the anti-cancer efficacy of Agrimonia pilosa Ledeb, with agrimol B playing a key role in this activity. The mechanism of action appears to involve the influence on c-MYC, SKP2, and p27 proteins (Hnit et al., 2021).
Structural Analysis of Agrimols :
- Studies have detailed the structural characterization of agrimols, including agrimol A, B, C, D, and E, isolated from Agrimonia pilosa Ledeb. This information is crucial for understanding the chemical basis of their biological activity and potential applications (Cheng).
Agrimol B in Adipogenesis and Obesity :
- Agrimol B has been found to suppress adipogenesis through the modulation of the SIRT1-PPAR gamma signal pathway. This suggests its potential therapeutic application in treating obesity. The study demonstrated that agrimol B inhibits adipocyte differentiation, highlighting its role in fat metabolism (Wang et al., 2016).
Agrimol's Effect on Leukemia Cells :
- Research has shown that agrimol has a dose-dependent inhibitory effect on K562 leukemia cells, significantly improving apoptosis rates. This suggests a potential application of agrimol in leukemia treatment (Yaling et al., 2011).
Agrimol B in Colon Carcinoma :
- Agrimol B has been identified as an inhibitor of colon carcinoma progression. It appears to block mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway, inducing mitochondrial dysfunction and promoting tumor cell apoptosis. This highlights its potential as a therapeutic agent in colorectal cancer treatment (Xiang et al., 2022).
Propriétés
Numéro CAS |
55785-59-6 |
|---|---|
Nom du produit |
Agrimol C |
Formule moléculaire |
C36H44O12 |
Poids moléculaire |
668.7 g/mol |
Nom IUPAC |
1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]butan-1-one |
InChI |
InChI=1S/C36H44O12/c1-8-11-22(37)25-31(43)20(14-18-28(40)16(4)35(47-6)26(33(18)45)23(38)12-9-2)30(42)21(32(25)44)15-19-29(41)17(5)36(48-7)27(34(19)46)24(39)13-10-3/h40-46H,8-15H2,1-7H3 |
Clé InChI |
PFWJPXGNICZIQB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |
SMILES canonique |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



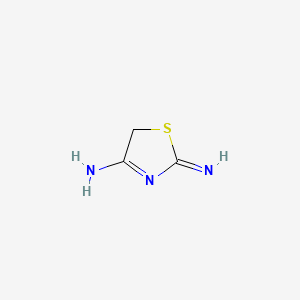
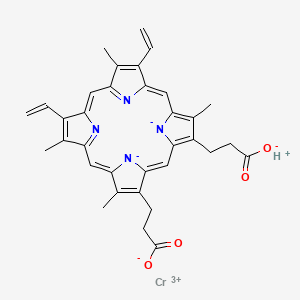
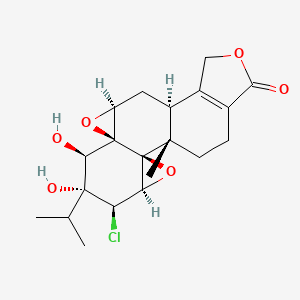

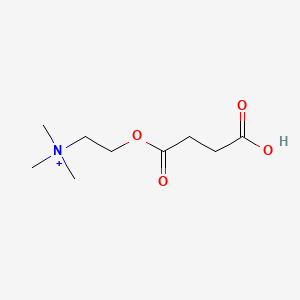
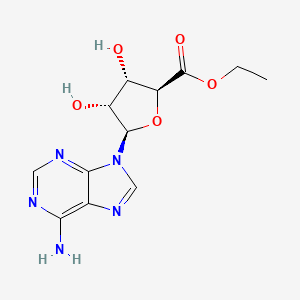
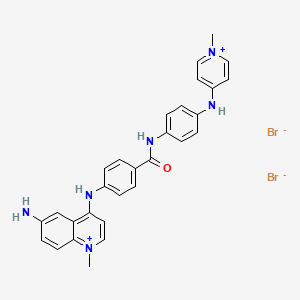
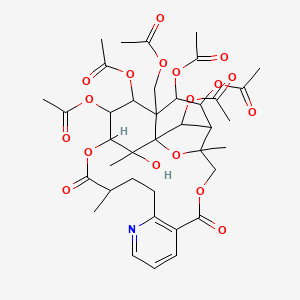
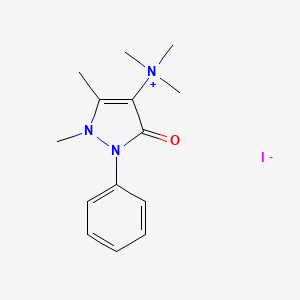
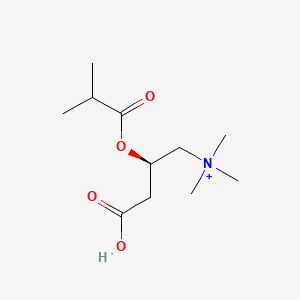
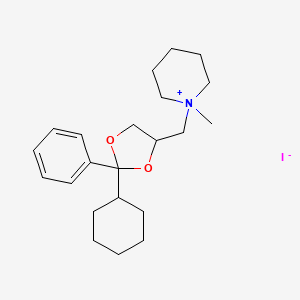
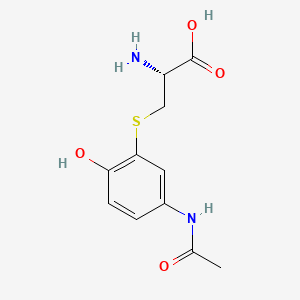
![N,N,N-Trimethyl-4-[N-(4-chlorophenyl)aminocarbonyloxy]-2-butyn-1-aminium](/img/structure/B1203891.png)
